

4-Octadecylphenol CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Octadecylphenol**

Cat. No.: **B1598592**

[Get Quote](#)

An In-Depth Technical Guide to **4-Octadecylphenol**

This guide provides a comprehensive technical overview of **4-Octadecylphenol**, a long-chain alkylphenol. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound's chemical identity, properties, synthesis, and handling. This document moves beyond simple data recitation to explain the causality behind its characteristics and the protocols for its synthesis, ensuring a robust and applicable understanding.

Core Chemical Identity and Molecular Structure

4-Octadecylphenol is an organic compound characterized by a phenol group substituted with an 18-carbon alkyl chain at the para (4) position of the benzene ring. This long, saturated alkyl tail imparts significant lipophilicity to the molecule, making it distinct from simpler phenols.

- CAS Number: 2589-79-9[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₂₄H₄₂O[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 346.59 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: p-Octadecylphenol, 4-n-Octadecylphenol

The structure consists of a hydrophilic phenolic head and a long, hydrophobic hydrocarbon tail, giving it amphiphilic properties that are foundational to its applications.

Caption: Molecular Structure of **4-Octadecylphenol**.

Physicochemical Properties

The extensive alkyl chain in **4-Octadecylphenol** dictates its physical properties, leading to low water solubility and a high affinity for nonpolar environments. Quantitative data for this specific compound is not widely published; however, properties can be inferred from closely related long-chain alkylphenols.

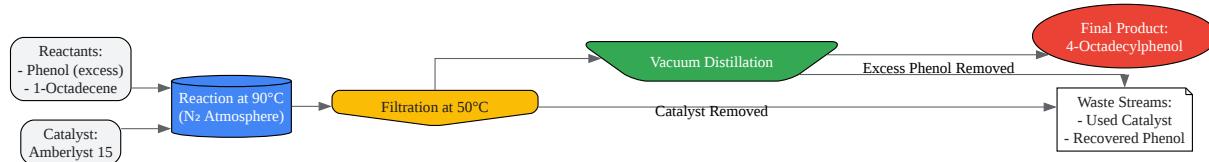
Property	Value	Source/Context
Appearance	Expected to be a white to off-white solid at room temperature.	Inferred from related compounds like 4-octylphenol which is a white solid. [4]
Boiling Point	> 280 °C	Data for 4-n-Octylphenol is ~280 °C; expected to be higher for C18 chain. [4]
Melting Point	Data not readily available.	-
Solubility	Insoluble in water; Soluble in alcohols, ethers, and hydrocarbons.	General property of long-chain alkylphenols.
Octanol/Water Coeff.	Expected to be very high ($\log P > 8$).	The long alkyl chain ensures high lipophilicity.

Synthesis Protocol: Friedel-Crafts Alkylation

The most common and industrially relevant synthesis of **4-Octadecylphenol** is the acid-catalyzed Friedel-Crafts alkylation of phenol with 1-octadecene. This electrophilic aromatic substitution attaches the octadecyl chain to the electron-rich phenol ring, primarily at the para position due to steric hindrance at the ortho positions.

Experimental Workflow

The following protocol is adapted from established procedures for the synthesis of octadecylphenol.[\[5\]](#)


Materials:

- Phenol (9.9 moles)
- 1-Octadecene (3.3 moles)
- Amberlyst 15 catalyst (acidic ion-exchange resin)
- Nitrogen gas supply
- 5L round-bottom flask with mechanical stirrer, reflux condenser, thermometer, and addition funnel

Step-by-Step Procedure:

- **Catalyst and Reactant Loading:** Charge the flask with 933g of phenol and 286g of Amberlyst 15 catalyst. The use of an excess of phenol helps to minimize dialkylation and favors the desired mono-alkylated product.
- **Inert Atmosphere:** Begin stirring and purge the system with nitrogen to create an inert atmosphere, preventing oxidation of the phenol at elevated temperatures.
- **Heating:** Heat the mixture to 70°C.
- **Alkene Addition:** Add 834g of 1-octadecene dropwise over approximately one hour. This controlled addition is crucial to manage the exothermic reaction and maintain a steady temperature.
- **Reaction:** After the addition is complete, increase the temperature to 90°C and maintain for four hours to drive the reaction to completion.
- **Cooling and Catalyst Removal:** Cool the reaction mixture to 50°C and remove the solid Amberlyst 15 catalyst by filtration. The reusability of this solid acid catalyst is a key advantage over traditional liquid acids like H_2SO_4 or $AlCl_3$.
- **Purification:** Remove the excess unreacted phenol via vacuum distillation. The significant difference in boiling points between phenol and the high-molecular-weight product allows for efficient separation.

- Product Isolation: The remaining product is crude **4-Octadecylphenol**. The reported yield for this method is approximately 88%.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-Octadecylphenol**.

Relevance in Research and Drug Development

While **4-Octadecylphenol** is not an active pharmaceutical ingredient (API) itself, its structural motifs are highly relevant in pharmaceutical sciences.

- Influence on Pharmacokinetics: The long alkyl chain dramatically increases lipophilicity. In drug design, tuning lipophilicity is a critical tool for controlling a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Studying compounds like **4-Octadecylphenol** can provide insights into how such moieties interact with biological membranes and metabolic enzymes.
- Phenol as a Pharmacophore: The phenol group is a common feature in many drugs, acting as a hydrogen bond donor and acceptor. However, phenols are often susceptible to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability.[\[6\]](#) Research into modifying the phenolic structure to improve metabolic stability is a key area in medicinal chemistry.
- Excipients and Formulations: Due to its surfactant-like structure, **4-Octadecylphenol** and its derivatives (like ethoxylates) are used as non-ionic surfactants, emulsifiers, and stabilizers.

These properties are essential in drug formulation to solubilize poorly soluble APIs for effective delivery.

- Intermediate for Complex Syntheses: **4-Octadecylphenol** can serve as a starting material for synthesizing more complex molecules, where the long alkyl chain is desired for specific targeting or interaction with lipidic environments.

Safety, Handling, and Storage

As with all alkylphenols, **4-Octadecylphenol** requires careful handling. The following safety information is based on data for structurally similar compounds.

Hazard Identification:

- May cause skin irritation or severe burns upon prolonged contact.
- Risk of serious eye damage.
- May be harmful if swallowed.
- Long-chain alkylphenols are often classified as toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):[\[7\]](#)

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
- Skin Protection: Use chemically impermeable gloves (e.g., nitrile rubber) and wear impervious, flame-resistant clothing.
- Respiratory Protection: In case of dust formation or insufficient ventilation, use a full-face respirator with an appropriate filter.

First-Aid Measures:[\[8\]](#)

- If Inhaled: Move the person to fresh air. Seek immediate medical attention.
- On Skin: Immediately remove all contaminated clothing. Rinse the skin thoroughly with water for at least 15 minutes. Seek immediate medical attention.

- In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing and seek immediate medical attention.
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Handling and Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Avoid dust formation and sources of ignition.[7]
- Store away from strong oxidizing agents and strong bases.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. 4-n-Octadecylphenol | 2589-79-9 [chemicalbook.com]
- 3. 4-n-Octadecylphenol CAS#: 2589-79-9 [m.chemicalbook.com]
- 4. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- To cite this document: BenchChem. [4-Octadecylphenol CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1598592#4-octadecylphenol-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com